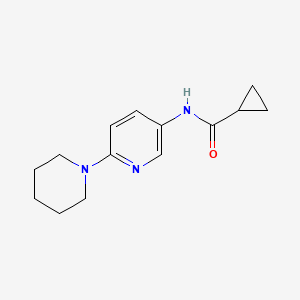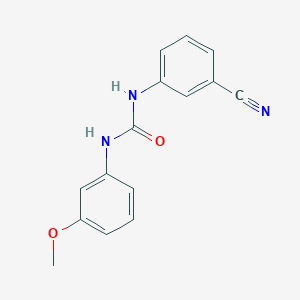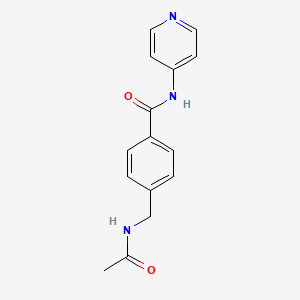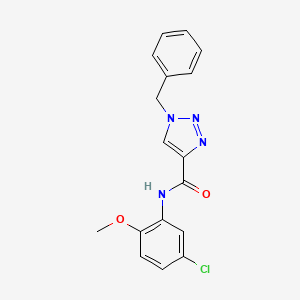
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of protein kinase Mζ (PKMζ), which is a critical enzyme involved in long-term memory formation and maintenance. The use of CPP has provided valuable insights into the molecular mechanisms underlying memory formation and has potential applications in the treatment of memory-related disorders.
作用机制
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide acts as a potent and selective inhibitor of PKMζ, which is a critical enzyme involved in the maintenance of long-term memory. PKMζ is a persistently active form of protein kinase C (PKC) that is synthesized locally at the synapse in response to synaptic activity. PKMζ is thought to regulate the persistence of synaptic plasticity and the maintenance of long-term memory by phosphorylating key synaptic proteins.
Biochemical and Physiological Effects:
The selective inhibition of PKMζ by N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has been shown to impair the formation and maintenance of long-term memory in various animal models. N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has also been shown to reduce the persistence of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie the formation and maintenance of long-term memory. N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has also been shown to regulate dendritic spine morphology by reducing the number and size of dendritic spines.
实验室实验的优点和局限性
The advantages of using N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide in lab experiments include its potency and selectivity for PKMζ, which allows for the specific inhibition of PKMζ without affecting other PKC isoforms. The limitations of using N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide in lab experiments include its potential toxicity and the need for careful dosing to avoid off-target effects.
未来方向
There are several future directions for research involving N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide. One direction is to investigate the potential therapeutic applications of N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide in the treatment of memory-related disorders, such as Alzheimer's disease. Another direction is to investigate the role of PKMζ in other forms of synaptic plasticity and learning, such as fear conditioning and spatial learning. Additionally, the development of new and more potent inhibitors of PKMζ may provide valuable tools for studying the molecular mechanisms underlying memory formation and maintenance.
合成方法
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide can be synthesized using several methods, including the reaction of 6-bromo-3-pyridylpyridine with piperidine followed by cyclopropanecarboxylic acid. Another method involves the reaction of 6-chloro-3-pyridylpyridine with piperidine followed by cyclopropanecarboxylic acid. Both methods yield N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide as a white crystalline powder.
科学研究应用
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has been extensively used in scientific research to study the molecular mechanisms underlying long-term memory formation and maintenance. The selective inhibition of PKMζ by N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has been shown to impair the formation and maintenance of long-term memory in various animal models. N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has also been used to investigate the role of PKMζ in synaptic plasticity and the regulation of dendritic spine morphology.
属性
IUPAC Name |
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(11-4-5-11)16-12-6-7-13(15-10-12)17-8-2-1-3-9-17/h6-7,10-11H,1-5,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTWBXIDUFXTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)



![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)


